N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group. An ethyl chain connects the pyridazinone nitrogen to an acetamide moiety, which is further modified with a thioether linkage to a 1-methyltetrazole ring. The fluorophenyl group may enhance lipophilicity and binding affinity, while the tetrazole-thioacetamide moiety could improve metabolic stability compared to simpler thioethers.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O2S/c1-23-16(19-21-22-23)27-10-14(25)18-8-9-24-15(26)7-6-13(20-24)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBWCUPUSYVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds listed in share a pyridazinone backbone but differ in substituents, synthetic routes, and pharmacological profiles. Key comparisons are outlined below:
Structural Features
- Pyridazinone Substituents: The target compound has a 3-(4-fluorophenyl) group, while analogs like 8a–8c () feature benzyl groups with 4-methylthio or 3-methoxy substituents . Fluorine’s electron-withdrawing nature may influence electronic interactions in receptor binding compared to sulfur- or oxygen-based substituents.
Thio Group Variations :
Pharmacological Implications
- Analogs in were evaluated as FPR ligands, but specific activity data are unavailable. Structural trends suggest:
- Electron-donating groups (e.g., 8c ’s methoxy) may improve synthetic yields and receptor affinity.
- Halogenated aryl groups (e.g., 8a ’s bromo) could enhance target engagement but complicate synthesis.
- The target’s tetrazole-thioether may confer superior metabolic stability over 8a ’s methylthio group.
Research Findings and Implications
Substituent Effects on Synthesis :
- Electron-donating groups (e.g., methoxy in 8c ) correlate with high yields (99.9%), whereas electron-withdrawing halogens (bromo in 8a ) reduce efficiency (10%) . The target’s 4-fluorophenyl group may similarly hinder synthesis.
Pharmacological Optimization :
- The ethyl linker in the target compound could improve solubility and reduce steric hindrance compared to shorter chains.
- The tetrazole-thioether moiety may enhance metabolic stability, a critical factor for in vivo efficacy.
Unresolved Questions :
- The impact of fluorine vs. sulfur/oxygen substituents on FPR binding remains untested.
- Comparative pharmacokinetic data (e.g., bioavailability, half-life) are needed to validate structural hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
